

A Spectroscopic Showdown: Unveiling the Isomers of Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide to the spectroscopic signatures of isonicotinic, nicotinic, and picolinic acids for researchers, scientists, and drug development professionals.

Isonicotinic acid and its isomers, nicotinic acid (niacin or vitamin B3) and picolinic acid, are fundamental building blocks in medicinal chemistry and materials science. Though sharing the same molecular formula (C₆H₅NO₂), the positional difference of the carboxylic acid group on the pyridine ring bestows upon them distinct chemical and physical properties. A thorough understanding of their spectroscopic characteristics is paramount for their identification, quantification, and the elucidation of their roles in various chemical and biological processes. This guide provides a detailed comparative analysis of these three isomers using a suite of spectroscopic techniques, supported by experimental data and methodologies.

Chemical Structures at a Glance

The seemingly subtle shift in the carboxylic acid group's position from position 4 (isonicotinic), to 3 (nicotinic), to 2 (picolinic) on the pyridine ring is the genesis of their unique spectroscopic fingerprints.



Picolinic Acid (Pyridine-2-carboxylic acid)
picolinic

Nicotinic Acid (Pyridine-3-carboxylic acid)

nicotinic

Isonicotinic Acid (Pyridine-4-carboxylic acid)

isonicotinic

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Caption: Molecular structures of isonicotinic, nicotinic, and picolinic acid.

Vibrational Spectroscopy: A Tale of Three Isomers

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, offering a rich tapestry of information about their functional groups and overall structure. The position of the bulky carboxylic acid group influences the vibrational coupling within the pyridine ring, leading to distinct spectral features for each isomer.

Comparative FT-IR and Raman Data

The following table summarizes key vibrational frequencies (in cm⁻¹) observed in the solid-state FT-IR and Raman spectra of the three isomers.



Vibrational Mode	Isonicotinic Acid (cm ⁻¹)	Nicotinic Acid (cm ⁻¹)	Picolinic Acid (cm ⁻¹)
O-H Stretch (Carboxylic Acid)	~2500-3000 (broad)	~2500-3000 (broad)	~2500-3000 (broad)
C=O Stretch (Carboxylic Acid)	~1710	~1703-1714[1]	~1700-1720
C=C/C=N Ring Stretching	~1600-1630	~1594, 1617[1][2]	~1570-1615
COO ⁻ Asymmetric Stretch	-	~1703-1714[1]	-
C-H Aromatic Stretch	~3050-3100	~3071-3081[1]	~3050-3100
Ring Breathing Mode (Raman)	~1000-1020	~1030-1040	~1003-1017[3]

Note: The broadness of the O-H stretch is due to extensive hydrogen bonding in the solid state. The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides invaluable insights into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the protons and carbons, allowing for clear differentiation of the isomers.

Comparative ¹H and ¹³C NMR Data

The following table presents typical ¹H and ¹³C NMR chemical shifts (in ppm) for the three isomers, typically recorded in DMSO-d₆.

¹H NMR Chemical Shifts (ppm)



Proton Position	Isonicotinic Acid	Nicotinic Acid	Picolinic Acid
H2	~8.8	~9.15[4]	-
Н3	~7.9	-	~8.10[5]
H4	-	~8.3[4]	~8.03[5]
H5	~7.9	~7.6[4]	~7.67[5]
H6	~8.8	~8.83[4]	~8.76[5]
СООН	~13.5	~13.5	~13.0

¹³C NMR Chemical Shifts (ppm)

Carbon Position	Isonicotinic Acid	Nicotinic Acid	Picolinic Acid
C2	~150.5	~152.0	~148.1[5]
C3	~121.5	~130.0	~127.8[5]
C4	~141.0	~138.0	~138.6[5]
C5	~121.5	~124.0	~124.3[5]
C6	~150.5	~150.0	~146.7[5]
СООН	~166.0	~167.0	~164.7[5]

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The position of the carboxyl group affects the electronic structure of the pyridine ring, leading to shifts in the absorption maxima (λ max).

Comparative UV-Vis Data

The table below shows the approximate absorption maxima for the three isomers in an acidic aqueous solution.[6][7]



Isomer	λmax 1 (nm)	λmax 2 (nm)
Isonicotinic Acid	~214[7]	~264[7]
Nicotinic Acid	~215	~262
Picolinic Acid	~210	~265

The spectra are generally characterized by two main absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system. The subtle differences in λ max can be exploited for quantitative analysis in mixtures.

Mass Spectrometry: Fragmentation and Identification

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same molecular weight (123.11 g/mol) and thus the same molecular ion peak (m/z 123), their fragmentation patterns upon ionization can differ, aiding in their identification.

Key Mass Spectrometry Fragments

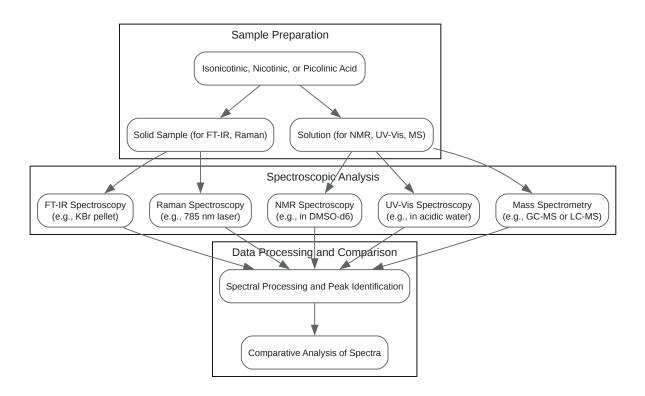
The primary fragmentation pathway for all three isomers involves the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) followed by the loss of a hydrogen atom.

Isomer	Molecular Ion (M+•) [m/z]	Key Fragment lons [m/z]
Isonicotinic Acid	123	78 (M-COOH)+, 79 (M-CO ₂)+•
Nicotinic Acid	123[8]	78 (M-COOH)+, 79 (M-CO ₂)+•, 105, 52, 51[9]
Picolinic Acid	123	78 (M-COOH)+, 79 (M-CO ₂)+•, 95[8]

Experimental Protocols



A generalized workflow for the spectroscopic analysis of these isomers is presented below.



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- To cite this document: BenchChem. [A Spectroscopic Showdown: Unveiling the Isomers of Pyridinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118717#spectroscopic-comparison-of-isonicotinic-acid-and-its-isomers]

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